![molecular formula C15H17NOTe B14490893 4-[(4-Methoxyphenyl)tellanyl]-N,N-dimethylaniline CAS No. 63212-69-1](/img/structure/B14490893.png)
4-[(4-Methoxyphenyl)tellanyl]-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Methoxyphenyl)tellanyl]-N,N-dimethylaniline is an organotellurium compound with the molecular formula C14H14O2Te It is characterized by the presence of a tellurium atom bonded to a methoxyphenyl group and a dimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methoxyphenyl)tellanyl]-N,N-dimethylaniline typically involves the reaction of 4-methoxyphenyltellurium trichloride with N,N-dimethylaniline. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the tellanyl bond. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as tetrahydrofuran, for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methoxyphenyl)tellanyl]-N,N-dimethylaniline undergoes various types of chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to lower oxidation states using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines.
Major Products Formed
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Compounds with substituted functional groups on the aromatic ring.
Scientific Research Applications
4-[(4-Methoxyphenyl)tellanyl]-N,N-dimethylaniline has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of tellurium-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4-[(4-Methoxyphenyl)tellanyl]-N,N-dimethylaniline involves its interaction with molecular targets through the tellurium atom. The tellurium atom can form bonds with various biomolecules, potentially disrupting their normal function. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-Methoxy-4-[(4-methoxyphenyl)tellanyl]benzene
- 1-Methoxy-4-[(4-methoxyphenyl)tellurinyl]benzene
- 1-Methoxy-4-[(4-methoxyphenyl)ethynyl]benzene
Uniqueness
4-[(4-Methoxyphenyl)tellanyl]-N,N-dimethylaniline is unique due to the presence of both a tellurium atom and a dimethylaniline moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
63212-69-1 |
|---|---|
Molecular Formula |
C15H17NOTe |
Molecular Weight |
354.9 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)tellanyl-N,N-dimethylaniline |
InChI |
InChI=1S/C15H17NOTe/c1-16(2)12-4-8-14(9-5-12)18-15-10-6-13(17-3)7-11-15/h4-11H,1-3H3 |
InChI Key |
BLVJIAUEBUVFOZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)[Te]C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


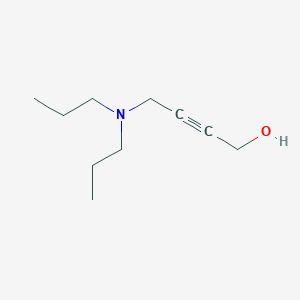
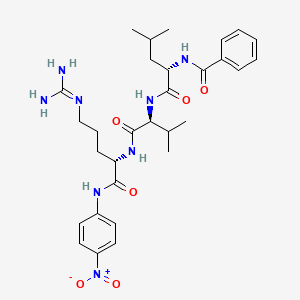
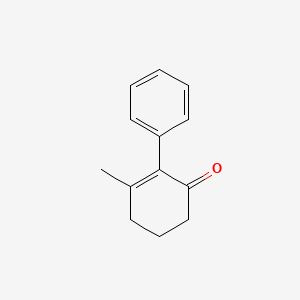
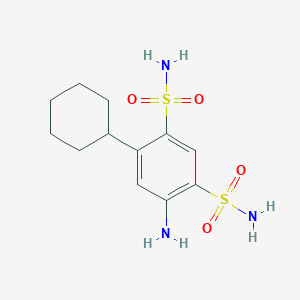
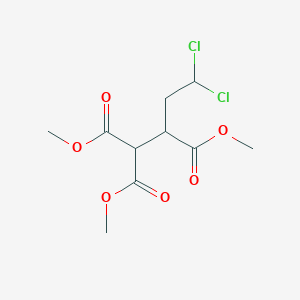
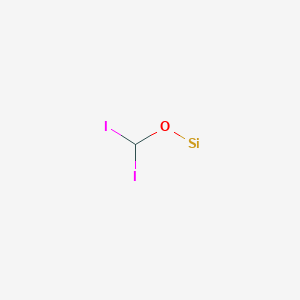
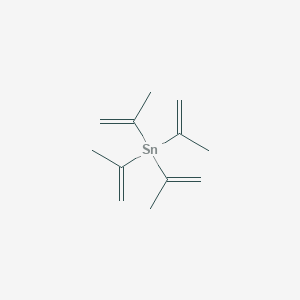
![Carbamic acid, [2-(octyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14490869.png)
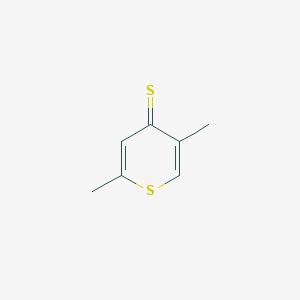
![3-[2-(Naphthalen-1-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14490878.png)
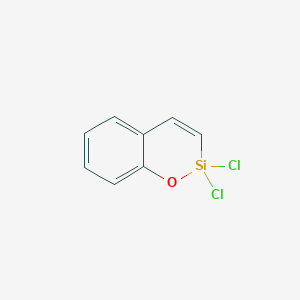
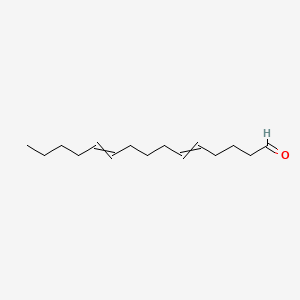
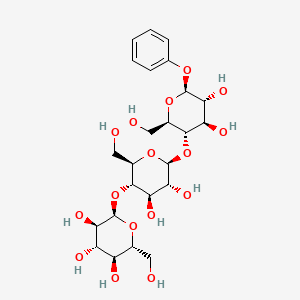
![2-Amino-6-[5-[(5-amino-5-carboxypentyl)carbamoyloxy]pentoxycarbonylamino]hexanoic acid](/img/structure/B14490901.png)
